

The FACT Complex: A Master Regulator of Chromatin Dynamics in Transcription

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during various nuclear processes, most notably transcription. Its ability to modulate nucleosome structure is essential for allowing the transcriptional machinery to access the DNA template while maintaining overall chromatin integrity. This guide provides a comprehensive overview of the FACT complex, its mechanism of action in transcription, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.

Core Concepts: Structure and Function of the FACT Complex

The FACT complex is a highly conserved heterodimer, consisting of the subunits SPT16 (Suppressor of Ty 16) and SSRP1 (Structure-Specific Recognition Protein 1) in humans.[1][2] In yeast, the SSRP1 homolog is known as Pob3.[1] This complex does not possess intrinsic ATPase activity, distinguishing it from many other chromatin remodeling factors.[3] Instead, it functions as a histone chaperone, mediating the disassembly and reassembly of nucleosomes. [4]

The intricate structure of the FACT complex is tailored for its multifaceted interactions with all components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the



wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and execute its functions with precision.

Subunit Composition and Domain Architecture

The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that work in concert to engage with nucleosomes.

- SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is characterized by several key domains: an N-terminal domain (NTD), a dimerization domain (DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2 tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1]
 [6]
- SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA, inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog, Pob3, lacks the HMG domain, and this function is instead provided by the non-histone protein Nhp6.[1]

A summary of the FACT complex subunits and their domains is presented in Table 1.



Subunit	Human Homolog	Yeast Homolog	Approximate Molecular Weight (Human)	Key Domains and Functions
Subunit 1	SPT16 (SUPT16H)	Spt16	~140 kDa[1]	NTD: Binds (H3-H4)2 tetramer.[6] DD: Dimerizes with SSRP1.[6] MD: Interacts with (H3-H4)2 tetramer.[1] CTD (acidic): Binds H2A-H2B dimers and is crucial for nucleosome interaction.[1]
Subunit 2	SSRP1	Pob3	~80 kDa[1]	DD: Dimerizes with SPT16.[6] MD: Contributes to nucleosome binding. HMG box: Binds and bends DNA (absent in yeast Pob3).[5]

Histone Chaperone Activity: The "Dimer-Swapping" Model

The primary function of FACT is its histone chaperone activity, which involves both the disassembly and reassembly of nucleosomes. The prevailing model for FACT's action during transcription is the "dimer-swapping" or "dimer eviction" model.[7] As RNA polymerase II (Pol II) approaches a nucleosome, the FACT complex facilitates the transient removal of one H2A-H2B dimer from the histone octamer.[3][5] This creates a partially unwrapped, less stable



nucleosomal structure, often referred to as a "hexasome," which presents a lower barrier to the transcribing polymerase.[8]

After Pol II has traversed this region, FACT is critical for the reassembly of the complete nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining genomic stability.[9]

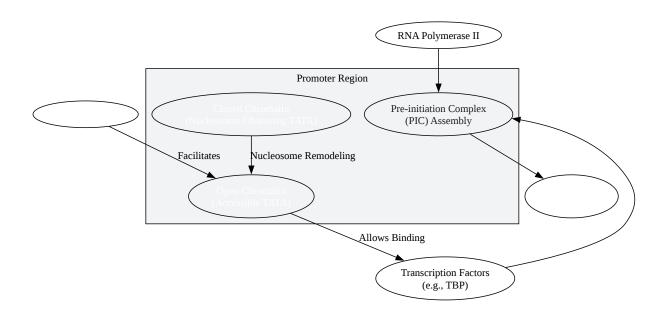
The Role of FACT in the Transcription Cycle

The FACT complex is intimately involved in multiple stages of the transcription process, from initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that the genetic information encoded in DNA can be efficiently read by the transcriptional machinery.

Transcription Initiation

While initially characterized as an elongation factor, evidence suggests that FACT also plays a role in transcription initiation.[3] By modulating nucleosome positioning at promoter regions, FACT can help create an accessible chromatin environment that facilitates the binding of transcription factors and the assembly of the pre-initiation complex (PIC).[10] In some contexts, FACT can promote the binding of the TATA-binding protein (TBP) to its recognition site within a nucleosome, a critical step in the initiation of transcription for many genes.[3]





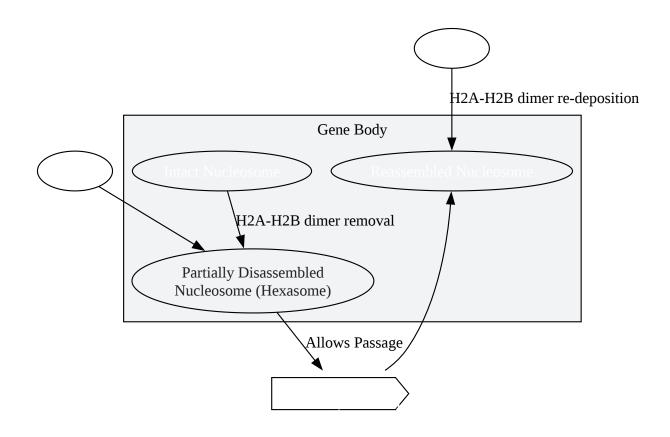
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Transcription Elongation

The most well-characterized role of FACT is during transcription elongation.[9] As Pol II moves along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex travels with the elongating Pol II, acting just ahead of the polymerase to disrupt nucleosomes by removing an H2A-H2B dimer.[9] This "clears the path" for Pol II to proceed.

Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome, ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial for preventing the initiation of transcription from cryptic sites within the gene body and for maintaining the integrity of epigenetic marks.[9]





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Transcription Termination

The precise role of FACT in transcription termination is less well understood. However, its function in chromatin reassembly suggests a role in re-establishing a repressive chromatin state at the 3' end of genes following the passage of Pol II. This may be important for preventing transcriptional read-through and for defining the boundaries of transcription units.

Quantitative Data on FACT Complex Interactions

Understanding the biophysical properties of the FACT complex is essential for a complete picture of its function. While comprehensive quantitative data remains an active area of research, some key binding affinities have been determined.



Interaction	Organism	Method	Dissociation Constant (Kd)	Reference
ySpt16 MD - (H3-H4)2 tetramer	S. cerevisiae	Not Specified	~2.5 μM	[1]
hSpt16 NTD - H3/H4	H. sapiens	Isothermal Titration Calorimetry (ITC)	2.84 ± 0.61 μM	[6]

Note: Comprehensive data on the cellular concentration of the FACT complex is currently limited. However, studies have indicated that FACT expression is significantly elevated in cancer cells compared to their normal counterparts.

Experimental Protocols for Studying the FACT Complex

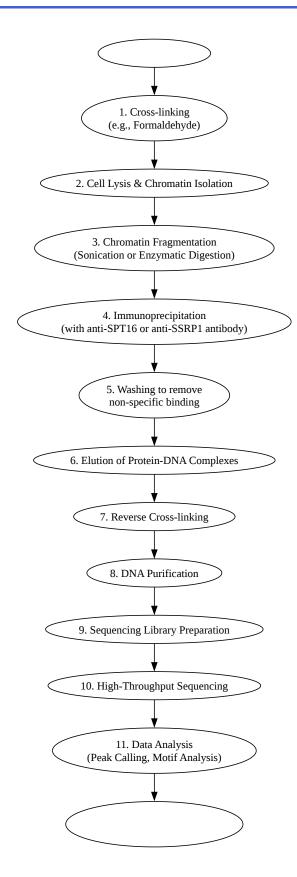
A variety of experimental techniques are employed to investigate the function and localization of the FACT complex. Detailed protocols for three key methods are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights into the genes and genomic regions it regulates.

Objective: To identify the genomic regions occupied by the FACT complex in vivo.





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Methodology:



- Cross-linking: Treat cells (e.g., 1x10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer.
- Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
- Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a negative control, perform a parallel incubation with a non-specific IgG.
- Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
- DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial purification kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of significant enrichment.

Micrococcal Nuclease Digestion followed by Sequencing (MNase-seq)

MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can be altered by the activity of the FACT complex.



Objective: To determine changes in nucleosome positioning and occupancy upon modulation of FACT activity.

Methodology:

- Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChIP-seq protocol. Permeabilize the cells to allow for MNase entry.
- MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.
- DNA Purification: Stop the digestion and purify the DNA fragments.
- Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding to mononucleosomal DNA (approximately 147 bp).
- Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a sequencing library, and perform paired-end high-throughput sequencing.
- Data Analysis: Align the paired-end reads to the reference genome. The resulting map will show the precise locations of positioned nucleosomes. Comparing MNase-seq data from wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and positioning.

In Vitro Transcription Assay with Reconstituted Chromatin

This assay allows for the direct assessment of FACT's ability to facilitate transcription on a chromatin template in a controlled environment.

Objective: To determine if FACT can stimulate transcription by RNA polymerase II on a nucleosomal DNA template.

Methodology:



- Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major late promoter) and a defined transcription unit.
- Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core
 histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of
 reconstitution should be monitored by native gel electrophoresis.
- In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted chromatin template, purified RNA polymerase II, general transcription factors (TFIIA, B, D, E, F, H), and NTPs (including a radiolabeled NTP for detection).
- Addition of FACT: To parallel reactions, add purified FACT complex.
- Transcription and Analysis: Allow the transcription reactions to proceed for a defined time.
 Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
- Interpretation: An increase in the amount of full-length transcript in the presence of FACT indicates its ability to facilitate transcription through the chromatin template.[11]

The FACT Complex in Disease and as a Therapeutic Target

Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit high rates of transcription and proliferation, processes that are heavily reliant on FACT activity. [12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this increased expression can correlate with poor prognosis.[12]

The dependency of cancer cells on high levels of FACT activity makes it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT complex are currently under investigation as potential anti-cancer agents. These inhibitors can lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer cells.

Conclusion



The FACT complex is a master regulator of chromatin architecture, playing an indispensable role in transcription and other fundamental nuclear processes. Its ability to transiently remodel nucleosomes allows the transcriptional machinery to access the genetic blueprint while ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT complex, its mechanisms of action, and its role in disease is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies targeting chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this fascinating and critically important protein complex.

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